2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)acetamide
Overview
Description
2-(3,4-dimethylphenyl)-N-(3-isopropoxypropyl)acetamide is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.188529040 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Analgesic Properties
The compound 2-(3,4-Dimethylphenyl)-N-(3-isopropoxypropyl)acetamide demonstrates potential analgesic properties. For instance, a related compound, KR-25003, a capsaicinoid with a similar structure, exhibited significant analgesic effects. The crystal structure of this compound, which includes vanilloid, amide, and dimethylphenyl groups, suggests a unique conformation different from other capsaicinoids, potentially contributing to its analgesic properties (Park et al., 1995).
2. Structural Analysis in Compound Derivatives
Structural aspects of certain amide-containing isoquinoline derivatives, which are structurally related to this compound, have been studied. These studies provide insights into the formation of gels and crystalline solids under different conditions, and how molecular structure influences these physical states (Karmakar et al., 2007).
3. Copper(I) Complexes with Amide Ligands
Research into copper(I) complexes with pyridylmethylamide ligands, which are closely related to the chemical structure of this compound, shows how varying the ligand structure can impact the geometry and electrochemical properties of these complexes. This understanding is crucial for applications in areas such as catalysis and electronic materials (Yang et al., 2007).
4. Anticancer, Anti-Inflammatory, and Analgesic Activities
Compounds with structures similar to this compound have been developed with potential anticancer, anti-inflammatory, and analgesic activities. These activities were assessed against various cancer cell lines and in models of inflammation and pain, highlighting the therapeutic potential of these compounds (Rani et al., 2014).
5. Synthesis and Molecular Docking Analysis for Anticancer Applications
The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to this compound, have been performed. Molecular docking studies targeting VEGFr receptors indicate potential anticancer applications for these compounds (Sharma et al., 2018).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(2)19-9-5-8-17-16(18)11-15-7-6-13(3)14(4)10-15/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRIMVIEHHJAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCCCOC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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